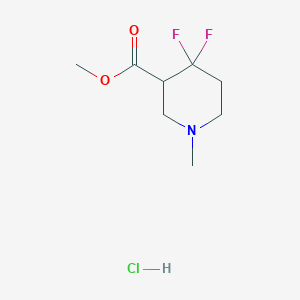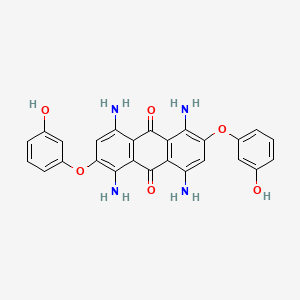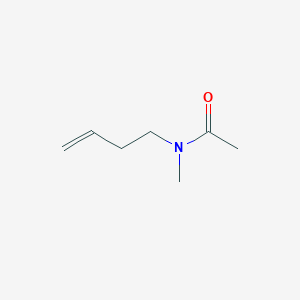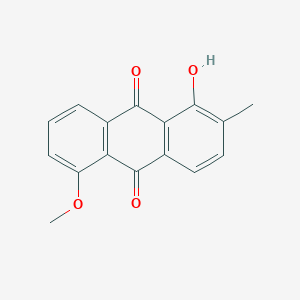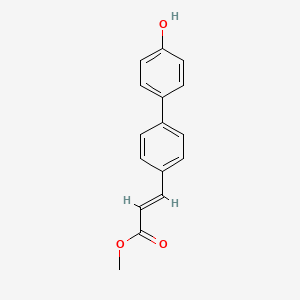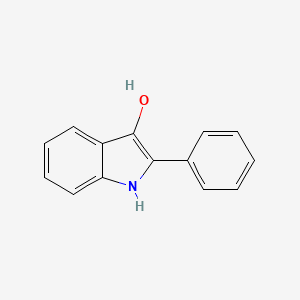
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxyanthracene-9,10-dione typically involves the bromination of 1-methoxyanthracene-9,10-dione. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthraquinone core can participate in redox reactions, where it can be reduced to anthracene derivatives or oxidized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Redox Reactions: Products include reduced anthracene derivatives or further oxidized quinones.
科学研究应用
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.
Medicine: Explored for its anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is primarily related to its ability to undergo nucleophilic substitution and redox reactions. In biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The bromomethyl group can also form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects .
相似化合物的比较
Similar Compounds
1-Methoxyanthracene-9,10-dione: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-1-methoxyanthracene-9,10-dione: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity.
2-(Chloromethyl)-1-methoxyanthracene-9,10-dione: Similar but with a chloromethyl group, which is less reactive than the bromomethyl group in substitution reactions.
Uniqueness
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
CAS 编号 |
63965-46-8 |
|---|---|
分子式 |
C16H11BrO3 |
分子量 |
331.16 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO3/c1-20-16-9(8-17)6-7-12-13(16)15(19)11-5-3-2-4-10(11)14(12)18/h2-7H,8H2,1H3 |
InChI 键 |
QNRDUTDBBOCTQL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



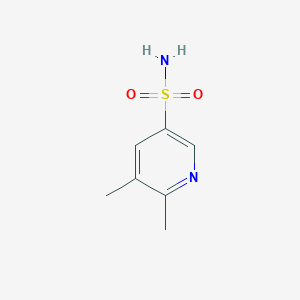
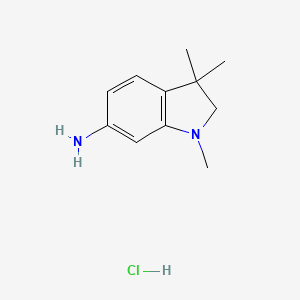
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
